5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride
Description
5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride is a fluorescein-derived compound featuring a spiroxanthene core with an aminomethyl substituent at the 5-position and hydroxyl groups at the 3' and 6' positions. Its hydrochloride salt enhances solubility in aqueous media, making it suitable for biochemical applications such as fluorescent labeling and probe design . The compound’s structure allows conjugation with biomolecules via its primary amine group, enabling applications in cellular imaging and molecular tracking .
Properties
IUPAC Name |
6-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5.ClH/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21;/h1-9,23-24H,10,22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSLEJZHHOQFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619007 | |
| Record name | 5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141749-41-9 | |
| Record name | 5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride, commonly referred to as a derivative of fluorescein, is a compound of interest in various biological activities due to its unique chemical structure and properties. This article reviews the biological activities associated with this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClN O |
| Molecular Weight | 397.81 g/mol |
| Density | 1.59 g/cm³ |
| Boiling Point | 681°C |
| Log P | 3.8248 |
| Solubility | Moderately soluble |
These properties indicate that the compound may exhibit significant interactions within biological systems, influencing its activity.
Antioxidant Properties
Research indicates that compounds similar to this compound possess antioxidant properties. These properties are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. A study demonstrated that derivatives of fluorescein exhibited enhanced antioxidant activity compared to their parent compounds, suggesting potential applications in preventing oxidative damage in various diseases .
Anticancer Activity
The compound's structural features suggest potential anticancer activities. In vitro studies have shown that fluorescein derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, a series of related compounds were evaluated for their ability to inhibit cancer cell proliferation, with some derivatives showing IC50 values in the low micromolar range .
Neuroprotective Effects
Neuroprotective properties have been attributed to similar compounds through mechanisms involving the modulation of neurotransmitter systems and reduction of neuroinflammation. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial activity of this class of compounds has been explored as well. Studies have indicated that certain derivatives can effectively inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways. This suggests potential therapeutic applications in treating infections caused by resistant strains .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its analogs:
- Antioxidant Study : A comparative analysis showed that derivatives exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells, indicating strong antioxidant effects .
- Anticancer Research : In a study focusing on breast cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth, with specific structural modifications enhancing its efficacy .
- Neuroprotection : Research highlighted the compound's ability to reduce glutamate-induced excitotoxicity in neuronal cultures, suggesting mechanisms involving the inhibition of apoptotic pathways .
Scientific Research Applications
Galactosidase-Catalyzed Fluorescence Amplification Method (GAFAM)
Overview : GAFAM is a novel technique utilized for sensitive fluorescent immunohistochemistry. This method leverages the compound's ability to amplify fluorescence signals in biological samples.
Methodology :
- The procedure is completed within a few hours.
- The optimal working concentration of the substrates is approximately 20 μM .
- The resultant fluorescent product demonstrates heat resistance.
Results :
- GAFAM provides sensitivity comparable to Tyramide Signal Amplification (TSA), surpassing conventional Immunofluorescence (IF).
- It is applicable in multiplex Immunofluorescence (mIF) and multispectral imaging, enhancing the visualization of multiple targets simultaneously .
Biomolecule Labeling
Overview : The compound serves as a valuable tool for the specific labeling of biomolecules with fluorescent dyes, crucial for target discovery and validation in chemical biology.
Methodology :
- Reactivity and selectivity of phenyl- and benzyl isothiocyanate derivatives were compared at varying pH levels.
- Activity tests were conducted on several protein targets to optimize labeling protocols.
Results :
- The development of benzyl-fluorescein isothiocyanate and its optimized labeling protocol enhances the toolkit available for researchers in chemical biology .
Interaction Studies
Overview : The compound has shown potential interactions with various biological macromolecules such as proteins and nucleic acids.
Findings :
- Molecular docking simulations indicate promising binding affinities with specific target proteins involved in cancer pathways.
- These interactions may modulate enzyme activities or influence cellular signaling pathways, suggesting potential therapeutic applications .
Case Study 1: Cancer Therapeutics
A study explored the binding interactions between 5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride and proteins implicated in cancer signaling pathways. The results indicated that this compound could potentially inhibit tumor growth by interfering with specific oncogenic pathways.
Case Study 2: Fluorescent Imaging Techniques
In another research project, GAFAM was applied to visualize cellular processes in real-time using live-cell imaging techniques. The enhanced sensitivity allowed for the detection of low-abundance proteins, providing insights into dynamic biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related fluorescein derivatives:
Key Findings:
Reactivity: The target compound’s aminomethyl group enables direct conjugation without requiring activation (unlike FITC’s isothiocyanate, which reacts with primary amines ). Rose Bengal’s halogenation and iodine substituents enhance its singlet oxygen generation, making it superior in photodynamic therapy compared to non-halogenated analogs .
Optical Properties: Fluorescein derivatives (e.g., target compound, FITC) exhibit excitation/emission maxima near 490/520 nm, ideal for green fluorescence imaging. Rose Bengal absorbs strongly at 550 nm, with redshifted emission useful in photodynamic applications . Ethynyl-substituted xanthene dyes (e.g., Dye 2–4 in ) show tunable emission profiles (500–650 nm) based on donor groups, outperforming simpler aminomethyl derivatives in multiplexed imaging.
Stability and Solubility: The hydrochloride salt of the target compound improves water solubility compared to neutral fluorescein derivatives like 5-aminofluorescein . Rose Bengal’s tetraiodo-tetrachloro structure reduces aqueous solubility but enhances adsorption on hydrophobic surfaces .
A. Bioconjugation Efficiency :
- The target compound’s aminomethyl group achieved ~95% conjugation efficiency with carboxylated nanoparticles in surface charge studies, outperforming FITC’s ~85% efficiency under similar conditions .
- FITC remains preferred for antibody labeling due to standardized protocols .
B. Metal Ion Detection :
C. Cytotoxicity :
- The target compound exhibited lower cytotoxicity (IC₅₀ > 200 μM in HCC cells) compared to Rose Bengal (IC₅₀ = 15 μM), attributed to the absence of phototoxic halogen substituents .
Preparation Methods
Table 1: Comparison of Cyclization Methods
Introduction of the aminomethyl group at position 5 of the isobenzofuran ring is achieved via reductive amination. A Mannich reaction using formaldehyde and ammonium chloride in ethanol-water (3:1 v/v) at 60°C for 8 hours provides the secondary amine intermediate. This step requires careful pH adjustment to 8.5–9.0 using sodium bicarbonate to prevent over-alkylation.
Post-functionalization, the amine is protonated with hydrochloric acid (37% w/w) in dichloromethane to form the hydrochloride salt. Crystallization from ethanol-diethyl ether mixtures yields the final compound with >99% purity (by ion chromatography).
Optimization of Reaction Conditions
Solvent Selection
Ethanol-water systems enhance solubility of polar intermediates, while dichloromethane improves hydrochlorination efficiency. Source recommends a 3:1 ethanol-water ratio for the Mannich reaction, ensuring 89% conversion compared to 67% in pure ethanol.
Catalyst Loading
MSA concentrations above 5% in cyclization reactions increase byproduct formation (e.g., dimerized xanthenes). Optimal MSA levels are 2–3% v/v, balancing reaction rate and purity.
Temperature Control
Exothermic reactions during hydrochlorination necessitate cooling to 0–5°C. Uncontrolled exotherms lead to decomposition, reducing yields by 15–20%.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to maintain precise temperature and pH control. Automated systems minimize human error during the Mannich reaction, which is sensitive to stoichiometric imbalances. Source highlights a pilot plant setup achieving 92% yield at 10 kg/batch using in-line analytics for real-time adjustments.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the key considerations for synthesizing 5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride with high purity?
Answer: Synthesis typically involves multi-step organic reactions, such as condensation of isobenzofuran derivatives with xanthene precursors under controlled conditions. Key parameters include:
- Temperature control : Reactions often require strict thermal regulation (e.g., 60–80°C) to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for spiro ring formation .
- Purification : Column chromatography (silica gel, eluent: methanol/chloroform) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor purity via HPLC with UV detection at 490 nm (λmax for fluorescein analogs) .
Q. How does the aminomethyl substituent influence the compound’s stability under varying pH conditions?
Answer: The aminomethyl group increases susceptibility to hydrolysis under acidic conditions (pH < 3). Methodological approaches to assess stability include:
- Accelerated degradation studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS to quantify degradation products .
- Chelation effects : The aminomethyl group may coordinate with metal ions (e.g., Fe³⁺), altering stability. Use EDTA in storage buffers to mitigate this .
Q. What analytical techniques are most reliable for confirming the spirocyclic structure and substituent positions?
Answer:
- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies spiro junction protons (δ 4.2–4.5 ppm) and aromatic protons (δ 6.7–8.1 ppm). ¹³C NMR confirms carbonyl (C=O, δ 170–175 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the spiro ring and substituents (e.g., aminomethyl orientation) .
- FT-IR : Detects hydroxyl (3400–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quantum yields (ΦF) for derivatives of this compound?
Answer: Discrepancies in ΦF often arise from:
- Solvent polarity : Higher polarity solvents (e.g., water vs. DMSO) reduce ΦF due to increased non-radiative decay. Standardize solvent systems for comparisons .
- Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance ΦF, while bulky groups (e.g., -CH₃) reduce it. Use time-resolved fluorescence spectroscopy to differentiate radiative vs. non-radiative pathways .
Q. What methodological strategies address challenges in tracking intracellular distribution of this compound?
Answer:
- pH-sensitive labeling : Use confocal microscopy with pH-adjusted buffers (pH 4–7) to differentiate lysosomal vs. cytoplasmic localization .
- Quenching controls : Add sodium dithionite to extracellular media to quench non-specific fluorescence, ensuring accurate intracellular signal quantification .
- Co-staining : Validate localization with organelle-specific dyes (e.g., LysoTracker Red) .
Q. How can researchers design experiments to evaluate the compound’s reactivity in biological redox environments?
Answer:
Q. What advanced techniques mitigate solubility limitations in aqueous assays?
Answer:
- Derivatization : Introduce sulfonate groups (-SO₃H) to enhance water solubility without altering fluorescence properties .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability and reduce aggregation .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., ΦF values), cross-validate using orthogonal techniques (e.g., fluorescence lifetime imaging vs. steady-state spectroscopy) .
- Experimental Design : For stability studies, include accelerated aging protocols (40°C/75% RH) to simulate long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
